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D-Allose 3-(4-methylbenzenesulfonate)

Cat. No.: B13819977
M. Wt: 334.34 g/mol
InChI Key: TXULLVGWOATTIK-XQHKEYJVSA-N
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Description

Significance of Monosaccharides as Chiral Building Blocks in Complex Molecule Synthesis

Monosaccharides, or simple sugars, represent a readily available and inexpensive source of chirality for organic chemists. rroij.com Their structures are rich in stereogenic centers, making them ideal starting materials for the enantioselective synthesis of complex natural products and pharmaceuticals. fiveable.meacs.org The inherent chirality of these molecules allows for the transfer of stereochemical information to new molecules, a process that is fundamental to the creation of compounds with specific biological activities. fiveable.me

The utility of monosaccharides as chiral building blocks stems from several key features:

High Stereochemical Complexity: Monosaccharides possess multiple chiral centers, providing a dense array of stereochemical information in a single molecule. wikipedia.org For example, aldohexoses like D-glucose have four chiral centers, leading to 16 possible stereoisomers. libretexts.org

Abundant Functional Groups: The presence of multiple hydroxyl groups and a carbonyl group offers numerous sites for chemical modification and the introduction of other functionalities. algoreducation.com

Rigid Cyclic Structures: In solution, monosaccharides predominantly exist as cyclic hemiacetals or hemiketals, which adopt well-defined chair or envelope conformations. This conformational rigidity can be exploited to control the stereochemical outcome of reactions at specific positions. wikipedia.orgwashington.edu

The "chiral pool," which includes readily available and optically pure natural products like monosaccharides, provides a cost-effective alternative to asymmetric synthesis for obtaining enantiomerically pure compounds. rroij.com

The Unique Stereochemical Landscape and Conformational Characteristics of D-Allose

In its β-D-allopyranose form, D-allose adopts a chair conformation where three of the five ring substituents (hydroxyl groups at C-1, C-2, and C-3) are in axial positions, while the hydroxymethyl group at C-5 is equatorial. This arrangement is relatively unusual among the aldohexoses and contributes to its unique chemical properties. The conformational preferences of D-allose and its derivatives play a crucial role in directing the regioselectivity of chemical reactions, such as glycosylation. rsc.org

Table 1: Stereochemical Configuration of D-Aldohexoses

Aldohexose C-2 Configuration C-3 Configuration C-4 Configuration C-5 Configuration
D-Allose Right Right Right Right
D-Altrose Left Right Right Right
D-Glucose Right Left Right Right
D-Mannose Left Left Right Right
D-Gulose Right Right Left Right
D-Idose Left Right Left Right
D-Galactose Right Left Left Right
D-Talose Left Left Left Right

Note: Configuration refers to the orientation of the hydroxyl group in the Fischer projection. libretexts.org

Role of Sulfonate Esters (Tosylates) as Activated Leaving Groups in Carbohydrate Transformations

The hydroxyl groups of carbohydrates are inherently poor leaving groups in nucleophilic substitution and elimination reactions. periodicchemistry.commasterorganicchemistry.com To enhance their reactivity, they are often converted into better leaving groups. Sulfonate esters, particularly p-toluenesulfonates (tosylates), are widely used for this purpose in carbohydrate chemistry. periodicchemistry.commdpi.com

The effectiveness of tosylates as leaving groups can be attributed to the following factors:

Excellent Leaving Group Ability: The tosylate anion is a very weak base due to the delocalization of its negative charge through resonance across the three oxygen atoms of the sulfonate group. This stability makes it an excellent leaving group. periodicchemistry.commasterorganicchemistry.com

Activation of Hydroxyl Groups: The introduction of a tosyl group transforms a poorly reactive hydroxyl group into a highly reactive tosylate ester, which is susceptible to nucleophilic attack. mdpi.com

Stereochemical Retention during Formation: The formation of a tosylate from an alcohol proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. This is because the C-O bond of the alcohol is not broken during the reaction with tosyl chloride. masterorganicchemistry.compearson.com

This activation strategy allows for a wide range of transformations at specific positions on the carbohydrate scaffold, including nucleophilic substitution, elimination, and reduction reactions. acs.org

Overview of Academic Research Perspectives on D-Allose 3-(4-methylbenzenesulfonate)

The strategic placement of the tosylate group at the C-3 position of D-allose makes it a focal point for nucleophilic attack. This allows for the inversion of stereochemistry at this center, providing a route to other monosaccharides. For instance, nucleophilic displacement of the 3-O-tosyl group can be used to synthesize derivatives of D-gulose.

Furthermore, the presence of the tosyl group can influence the reactivity of neighboring functional groups, leading to complex rearrangements and the formation of novel cyclic structures. The study of D-Allose 3-(4-methylbenzenesulfonate) and related compounds contributes to a deeper understanding of the factors that control reactivity and selectivity in carbohydrate chemistry, paving the way for the synthesis of new therapeutic agents and materials. rsc.org

Table 2: Common Sulfonate Esters in Organic Synthesis

Sulfonate Ester Abbreviation R Group
p-Toluenesulfonate Tosylate (Ts) 4-Methylphenyl
Methanesulfonate Mesylate (Ms) Methyl
Trifluoromethanesulfonate Triflate (Tf) Trifluoromethyl

Source: Based on information from Master Organic Chemistry and Periodic Chemistry. periodicchemistry.commasterorganicchemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O8S B13819977 D-Allose 3-(4-methylbenzenesulfonate)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O8S

Molecular Weight

334.34 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C13H18O8S/c1-8-2-4-9(5-3-8)22(19,20)21-13(11(17)7-15)12(18)10(16)6-14/h2-5,7,10-14,16-18H,6H2,1H3/t10-,11+,12-,13+/m1/s1

InChI Key

TXULLVGWOATTIK-XQHKEYJVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C(C=O)O)C(C(CO)O)O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of D Allose 3 4 Methylbenzenesulfonate

Nucleophilic Substitution Reactions at the 3-Position

The primary mode of reactivity for D-Allose 3-(4-methylbenzenesulfonate) involves nucleophilic substitution at the carbon atom bearing the tosylate group. Depending on the reaction conditions, the nature of the nucleophile, and the solvent, these reactions can proceed through either a bimolecular (SN2) or a unimolecular (SN1) pathway.

SN2 Reaction Pathways Leading to Stereochemical Inversion

The SN2 mechanism is a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. This "backside attack" leads to a predictable and complete inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. documentsdelivered.com For D-allose derivatives, which are C-3 epimers of D-glucose, this pathway provides a powerful tool for stereospecific synthesis.

A significant application of the SN2 reaction at the C-3 position of an allose derivative is the synthesis of its corresponding glucose epimer. The reaction of a protected D-allofuranose derivative, specifically 1,2:5,6-di-O-isopropylidene-3-O-p-tolylsulfonyl-α-D-allofuranose, with a suitable nucleophile results in the inversion of the stereocenter at C-3.

For instance, a well-established synthetic route involves the displacement of the C-3 tosylate group by the azide (B81097) anion (N₃⁻). researchgate.net The nucleophilic attack by the azide ion occurs via an SN2 mechanism, forcing the tosylate group to depart and inverting the configuration from the allo form to the gluco form. This reaction yields 3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Subsequent reduction of the azide group to an amine and acetylation provides a pathway to valuable amino sugars like 3-acetamido-3-deoxy-D-glucose, also known as kanosamine. researchgate.net This stereospecific transformation underscores the utility of D-allose 3-tosylate as a precursor for synthesizing important glucose derivatives.

The choice of nucleophile significantly impacts the rate and outcome of the SN2 reaction at the C-3 position of D-allose 3-tosylate. Strong, small nucleophiles are generally most effective for promoting a clean SN2 displacement.

The azide ion (N₃⁻) is a particularly effective nucleophile for this transformation. Its high nucleophilicity and relatively small size allow it to efficiently attack the sterically hindered C-3 position, leading to high yields of the inverted product. researchgate.netresearchgate.net The reaction of 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is a standard method for achieving this inversion. researchgate.netresearchgate.net

Other nucleophiles can also be employed, leading to a variety of 3-substituted D-glucose derivatives. For example, using sodium benzoate (B1203000) as a nucleophile in an SN2 reaction on the C-3 sulfonate of a protected D-glucose derivative has been shown to produce the corresponding D-allose derivative. nih.gov By analogy, reacting D-allose 3-tosylate with benzoate would yield a 3-O-benzoyl-D-glucose derivative, again with complete inversion of stereochemistry. The table below summarizes the expected outcomes for reactions with various nucleophiles.

NucleophileReagent ExampleSolventExpected Product (from D-Allose 3-tosylate derivative)Stereochemistry at C-3
Azide (N₃⁻)Sodium Azide (NaN₃)DMF / DMSO3-Azido-3-deoxy-D-glucose derivativeInversion
Benzoate (PhCOO⁻)Sodium Benzoate (PhCOONa)DMF3-O-Benzoyl-D-glucose derivativeInversion
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)Water / 2-methoxyethanolD-glucose derivativeInversion
Cyanide (CN⁻)Sodium Cyanide (NaCN)DMSO3-Cyano-3-deoxy-D-glucose derivativeInversion

The success of an SN2 reaction is highly dependent on the steric environment around the electrophilic carbon. libretexts.orgnih.gov In the case of D-allose 3-(4-methylbenzenesulfonate), particularly when protected (e.g., as 1,2:5,6-di-O-isopropylidene-α-D-allofuranose), the C-3 position is a secondary carbon within a rigid five-membered furanose ring system. This structure presents considerable steric hindrance. libretexts.orgyoutube.com

Steric Effects: The bulky isopropylidene groups at the 1,2- and 5,6-positions shield the C-3 center, making backside attack by the nucleophile challenging. organic-chemistry.orgoup.com This steric crowding disfavors the formation of the crowded five-coordinate transition state characteristic of the SN2 mechanism. orgsyn.org Consequently, bulky nucleophiles will react much more slowly or may fail to react altogether, leading instead to elimination side-reactions. The preference for small, potent nucleophiles like the azide ion is a direct consequence of these steric constraints.

Electronic Effects: The electronic nature of the nucleophile is also critical. A strong nucleophile, typically an anion with a high concentration of electron density, is required to effectively attack the electrophilic C-3 carbon and displace the stable tosylate leaving group. youtube.com Weaker nucleophiles may not have sufficient reactivity to overcome the activation energy barrier imposed by both steric hindrance and the energy required to break the strong C-O bond of the sulfonate ester.

SN1 Reaction Pathways and Carbocationic Intermediates

While the SN2 pathway is dominant for secondary tosylates under most nucleophilic conditions, an SN1 mechanism can become competitive under specific circumstances. The SN1 reaction is a two-step process that begins with the rate-determining unimolecular dissociation of the leaving group to form a planar carbocation intermediate. researchgate.net In the second step, the nucleophile attacks the carbocation, which can occur from either face, typically leading to a mixture of stereoisomers (both retention and inversion), often resulting in racemization.

For D-allose 3-(4-methylbenzenesulfonate), an SN1 pathway would involve the departure of the tosylate anion to form a secondary carbocation at the C-3 position. The formation of such a secondary carbocation is energetically less favorable than the formation of a tertiary carbocation. nih.gov However, SN1 reactions can be promoted by using polar protic solvents (e.g., water, ethanol, or aqueous trifluoroethanol) which can stabilize the ionic intermediates through solvation. libretexts.org

Solvolysis, a reaction where the solvent acts as the nucleophile, is a classic example of a process that can proceed through an SN1 mechanism. whiterose.ac.ukyoutube.com Studies on the solvolysis of simple secondary tosylates in polar, weakly nucleophilic solvents have shown evidence for carbocationic intermediates through observations of partial racemization and rearranged products. whiterose.ac.ukresearchgate.net In the context of D-allose 3-tosylate, solvolysis in a solvent like 50% aqueous trifluoroethanol could favor the formation of a C-3 carbocation. This planar intermediate would then be attacked by water molecules from both faces, leading to a mixture of the C-3 epimers, D-allose and D-glucose. The loss of stereoselectivity is a hallmark of the SN1 pathway. It is also possible that neighboring groups within the sugar molecule, such as the ring oxygen or other hydroxyl groups, could participate in the reaction, potentially influencing the stability and fate of the carbocationic intermediate. nih.govdalalinstitute.comwikipedia.orglibretexts.org

Considerations for Racemization or Mixed Stereochemical Outcomes

In reactions involving D-Allose 3-(4-methylbenzenesulfonate), the potential for racemization or the formation of mixed stereochemical products primarily arises under conditions that favor a unimolecular mechanism (SN1 or E1). These pathways proceed through a planar, achiral carbocation intermediate.

Should an SN1 reaction occur at the C-3 position, the departure of the tosylate leaving group would generate a secondary carbocation. This planar carbocation can then be attacked by a nucleophile from either face (the top or bottom face of the pyranose ring relative to the plane of the carbocation) with nearly equal probability. This non-selective attack leads to a mixture of stereoisomers. For instance, if the reaction aims to introduce a new substituent at C-3, the formation of a carbocation intermediate could yield both the desired D-allose derivative (with the original C-3 configuration) and the corresponding D-gulose derivative (with an inverted C-3 configuration).

The acetolysis of certain diastereomeric tosylates provides a clear example of this principle, where the formation of an achiral intermediate leads to a racemic mixture of products. libretexts.org In the specific case of D-Allose 3-(4-methylbenzenesulfonate), if a reaction were to proceed via an SN1 pathway, the resulting product would be a mixture of diastereomers at the C-3 position, compromising the stereochemical integrity of the molecule. masterorganicchemistry.com The likelihood of this pathway increases with the use of polar, ion-stabilizing solvents and the absence of strong nucleophiles or bases.

Neighboring Group Participation (NGP) and Anchimeric Assistance

Neighboring group participation (NGP), also known as anchimeric assistance, is a critical phenomenon in the chemistry of D-Allose 3-(4-methylbenzenesulfonate). wikipedia.orgdalalinstitute.com It involves the intramolecular interaction of a neighboring functional group with the reaction center (C-3), influencing the reaction's rate and stereochemical course. wikipedia.org

The substituents at the adjacent C-2 and C-4 positions play a pivotal role in NGP. If these positions bear participating groups, such as O-acyl (e.g., O-acetyl, O-benzoyl) or O-benzyl groups, they can act as internal nucleophiles. beilstein-journals.org

Upon the initial departure of the tosylate group, the lone pair of electrons on the oxygen atom of a neighboring acyl group can attack the electrophilic C-3 carbon in an intramolecular SN2-like fashion. libretexts.org This is a common and powerful strategy used in glycosylation chemistry to control stereoselectivity. beilstein-journals.orgnih.gov Similarly, an O-benzyl group at C-2 or C-4 can participate, although typically to a lesser extent than an acyl group. A free hydroxyl group can also participate, though this is often complicated by its potential to act as a proton donor or acceptor. The specific protecting groups chosen for the D-allose backbone are therefore crucial in directing subsequent chemical transformations.

Anchimeric assistance by a neighboring group significantly accelerates the rate of nucleophilic substitution. dalalinstitute.com The intramolecular nature of the initial attack is kinetically favorable, leading to rate enhancements that can be several orders of magnitude greater than those of analogous systems lacking a participating group. libretexts.orgwikipedia.orglibretexts.org This acceleration occurs because the neighboring group helps to stabilize the transition state of the leaving group's departure. wikipedia.org

Reactant SystemParticipating GroupRate Enhancement Factor
Unsaturated Tosylate vs. Saturated AnalogueAlkene π-bond~10¹¹
2,2,2-Triphenylethyl Chloride vs. Ethyl ChloridePhenyl Group~60,000
trans-2-Iodocyclohexyl Brosylate vs. cis-IsomerIodine~1.75 x 10⁶
Diastereomeric Tosylate with Acetate GroupAcetate Group~670

This table presents illustrative examples of rate enhancements due to neighboring group participation in various chemical systems to demonstrate the magnitude of anchimeric assistance. libretexts.orgwikipedia.orgdalalinstitute.comlibretexts.org

First Inversion: The neighboring group attacks the C-3 carbon from the face opposite to the tosylate leaving group, leading to an inversion of configuration and the formation of a cyclic intermediate.

Second Inversion: The external nucleophile then attacks the cyclic intermediate. This attack occurs at one of the carbons of the cyclic structure (in this case, C-3) and from the face opposite to the participating group, resulting in a second inversion.

The net result of these two sequential inversions is the retention of the original stereochemistry at C-3. This is a powerful tool in carbohydrate synthesis for maintaining stereochemical control.

The hallmark of neighboring group participation is the formation of a transient, cyclic intermediate. libretexts.org In the case of D-Allose 3-(4-methylbenzenesulfonate) with an acyl protecting group (e.g., an acetate) at the C-2 or C-4 position, the intermediate formed is a bicyclic acyloxonium ion. beilstein-journals.orgnih.gov

For example, participation by an acetyl group at C-2 would lead to the formation of a five-membered dioxolenium ion, which is fused to the allopyranose ring. This intermediate effectively blocks one face of the molecule. The subsequent attack by an external nucleophile must occur from the opposite, unhindered face, ensuring high stereoselectivity in the final product. nih.govlibretexts.org The formation of these stabilized cyclic intermediates is the underlying reason for both the observed rate acceleration and the stereochemical control in NGP reactions. beilstein-journals.org

Elimination Reactions Forming Unsaturated D-Allose Derivatives

The tosylate group at C-3 can also be eliminated, along with a proton from an adjacent carbon (C-2 or C-4), to form an unsaturated D-allose derivative, or a glycal. This transformation is typically promoted by a base. The regiochemical outcome—whether the double bond forms between C-2 and C-3 or between C-3 and C-4—depends on factors such as the strength and steric bulk of the base, the solvent, and the conformational constraints of the pyranose ring.

The unimolecular elimination (E1) pathway is a possible, though often less common, mechanism for the formation of unsaturated derivatives from D-Allose 3-(4-methylbenzenesulfonate). The E1 reaction proceeds in two steps: libretexts.orgmasterorganicchemistry.com

Rate-Determining Step: The tosylate leaving group departs, forming a secondary carbocation at the C-3 position.

Proton Abstraction: A weak base removes a proton from an adjacent carbon (C-2 or C-4), leading to the formation of a double bond.

This mechanism is favored under conditions that promote carbocation formation, such as the use of polar, ionizing solvents and the absence of a strong base. masterorganicchemistry.comkhanacademy.org Since the tosylate in D-allose is on a secondary carbon, an E1 pathway is plausible. libretexts.orgopenochem.org

The E1 mechanism competes directly with the SN1 substitution pathway because they share the same rate-determining step—the formation of the carbocation. masterorganicchemistry.com Consequently, reactions proceeding under E1-favoring conditions will often yield a mixture of elimination and substitution products. Furthermore, the carbocation intermediate is susceptible to rearrangement, such as a hydride shift from an adjacent carbon, which could lead to the formation of unexpected alkene products. masterorganicchemistry.com In the context of D-Allose 3-(4-methylbenzenesulfonate), the stability of the C-3 carbocation and the potential for rearrangement would be influenced by the electronic effects of the neighboring oxygen atoms and protecting groups.

E2 Pathways and Stereoelectronic Requirements for Syn/Anti Elimination

The E2 (bimolecular elimination) reaction is a concerted process where a base removes a proton, and a leaving group departs simultaneously, leading to the formation of a double bond. The stereochemical outcome of this reaction is dictated by the geometric arrangement of the proton and the leaving group.

Anti-periplanar Geometry Considerations for Efficient E2

For an E2 reaction to proceed efficiently, the abstracted proton and the leaving group must be in an anti-periplanar arrangement. chemistrysteps.commasterorganicchemistry.comchemistrysteps.com This alignment allows for optimal overlap of the developing p-orbitals in the transition state, facilitating the formation of the new π-bond. youtube.comlibretexts.org In the context of a pyranose ring, this translates to a requirement for the proton and the leaving group to be in a trans-diaxial orientation. masterorganicchemistry.comyoutube.com

In the case of D-Allose 3-(4-methylbenzenesulfonate), the tosylate group at the C-3 position is the leaving group. For an E2 elimination to occur, a proton on an adjacent carbon (C-2 or C-4) must be able to adopt an axial position that is anti-periplanar to the axial tosylate group. The conformational flexibility of the pyranose ring is therefore a critical factor. The chair conformation of the allopyranoside ring will dictate which protons are available for anti-periplanar elimination. If the tosylate group is in an equatorial position, the ring may need to flip to a less stable conformation to achieve the necessary trans-diaxial arrangement for a facile E2 reaction.

Requirement for E2 Elimination Description
Stereoelectronic Arrangement Anti-periplanar geometry (180° dihedral angle) between the proton and the leaving group. chemistrysteps.comchemistrysteps.com
Conformational Prerequisite in Pyranose Rings Trans-diaxial orientation of the proton and the leaving group. masterorganicchemistry.comyoutube.com
Transition State Concerted mechanism where C-H bond breaking, C=C π-bond formation, and C-leaving group bond breaking occur simultaneously. masterorganicchemistry.com
Formation of Glycals, Enopyranosides, or Other Olefinic Products

E2 elimination reactions of D-Allose 3-(4-methylbenzenesulfonate) are expected to yield various unsaturated carbohydrate derivatives. The specific product formed depends on which proton (from C-2 or C-4) is abstracted by the base.

Glycals: While the term "glycal" typically refers to 1,2-unsaturated sugars, elimination involving the C-2 proton and the C-3 tosylate could lead to the formation of a 2,3-unsaturated pyranoside, a type of enopyranoside. The formation of true glycals (1,5-anhydro-hex-1-enitols) generally involves a leaving group at C-1 or C-2. However, subsequent rearrangements of the initial elimination product could potentially lead to glycal-like structures.

Enopyranosides: Elimination of the C-4 proton and the C-3 tosylate would result in the formation of a 3,4-unsaturated pyranoside. The regioselectivity of the elimination (proton abstraction from C-2 vs. C-4) will be influenced by factors such as the acidity of the respective protons and steric hindrance around these sites.

The synthesis of exo-glycals, which are exocyclic enol ethers, has been reported through various methodologies, including those involving sulfone intermediates. nih.govresearchgate.net While not a direct E2 elimination of the ring, these related reactions highlight the utility of sulfonylated carbohydrates in generating unsaturated sugar derivatives.

Rearrangement Reactions Involving the D-Allose Skeleton

The presence of a good leaving group, such as a tosylate, on the D-allose skeleton can also pave the way for various rearrangement reactions, particularly under conditions that favor carbocation formation.

Pinacol-type Rearrangements or Related Skeletal Reorganizations

The Pinacol rearrangement is a classic organic reaction that involves the transformation of a 1,2-diol to a carbonyl compound, proceeding through a carbocation intermediate and a 1,2-alkyl or -hydride shift. wikipedia.orgunacademy.commasterorganicchemistry.comlibretexts.orgorganic-chemistry.org While D-Allose 3-(4-methylbenzenesulfonate) is not a 1,2-diol, analogous rearrangements can occur in carbohydrate derivatives where a carbocation is generated adjacent to a carbon bearing a hydroxyl group.

If the tosylate group at C-3 departs to form a carbocation, a rearrangement can be initiated by the migration of a group from an adjacent carbon (C-2 or C-4). For instance, if a carbocation forms at C-3, a hydride shift from C-2 or C-4 could occur, leading to a more stable carbocation, which could then be trapped by a nucleophile or undergo further reaction. In cyclic systems, the stereochemistry of the migrating group relative to the leaving group is crucial. wikipedia.org

Ring Contraction or Expansion Phenomena

Skeletal reorganizations in carbohydrate derivatives can also manifest as ring contractions or expansions. These reactions are often driven by the formation of a more stable carbocation or the relief of ring strain.

Stereochemical Control and Mechanistic Insights in D Allose 3 4 Methylbenzenesulfonate Chemistry

Detailed Elucidation of Reaction Mechanisms (SN2, SN1, NGP, E1, E2)

The reactivity of D-Allose 3-(4-methylbenzenesulfonate) is governed by a competition between several fundamental reaction mechanisms, with the outcome being highly dependent on reaction conditions such as the nature of the nucleophile/base, solvent, and the protecting groups on the sugar backbone.

SN2 (Bimolecular Nucleophilic Substitution): This is a common pathway for tosylates when treated with strong, non-sterically hindered nucleophiles. chemistrysteps.comchemistrysteps.com The reaction proceeds via a backside attack on the C-3 carbon, leading to a single, well-defined transition state and complete inversion of stereochemistry. In the case of D-Allose 3-(4-methylbenzenesulfonate), where the stereocenter at C-3 has an (R) configuration, an SN2 reaction would produce a derivative of D-gulose, the C-3 epimer of D-allose, with an (S) configuration at C-3. The reaction rate is sensitive to steric hindrance, and the specific conformation of the allopyranose ring can influence the accessibility of the C-3 electrophilic center. chemistrysteps.com

SN1 (Unimolecular Nucleophilic Substitution): This mechanism is less common for secondary tosylates but can occur under conditions that favor the formation of a carbocation, such as in the presence of a weak nucleophile and a polar, ionizing solvent. chemistrysteps.commasterorganicchemistry.com The SN1 pathway involves the initial, rate-limiting departure of the tosylate group to form a planar sp²-hybridized carbocation intermediate at C-3. The subsequent attack by the nucleophile can occur from either face of the carbocation, typically leading to a racemic or near-racemic mixture of products (both D-allose and D-gulose derivatives). The potential for carbocation rearrangements is a known drawback of SN1 reactions, although this is less common within a pyranose ring. masterorganicchemistry.com

NGP (Neighboring Group Participation): The presence of substituents on adjacent carbons (C-2 and C-4) can profoundly alter the reaction mechanism and stereochemical outcome. wikipedia.org A neighboring group with a lone pair of electrons, such as an acyloxy group (e.g., acetate, benzoate), positioned trans to the leaving group can attack the reaction center intramolecularly, displacing the tosylate and forming a cyclic intermediate. nih.gov For D-allose, the substituents at C-2 and C-4 are cis to the C-3 position in the typical 4C1 chair conformation. However, participation can still occur, often proceeding through a higher-energy conformation. For example, an acetyl group at the C-2 position can participate by attacking the C-3 center, forming a bridged dioxolenium ion. nih.govresearchgate.net The subsequent attack by an external nucleophile occurs at the C-3 position, leading to a net retention of the original stereochemistry. This two-step process, involving two consecutive SN2-like inversions (one intramolecular, one intermolecular), results in a D-allose derivative rather than the D-gulose product expected from a direct SN2 reaction. libretexts.org

E2 (Bimolecular Elimination): Elimination reactions are a significant competitive pathway, particularly in the presence of strong, sterically hindered bases like potassium tert-butoxide. chemistrysteps.com The E2 mechanism is a concerted process that requires an anti-periplanar arrangement between a proton on an adjacent carbon (C-2 or C-4) and the C-3 tosylate leaving group. In the preferred chair conformation of D-allose, this geometric requirement can be difficult to achieve. However, the use of a strong base can promote a conformational change or direct attack on an available proton, leading to the formation of a double bond between C-2 and C-3 or C-3 and C-4, yielding a glycal derivative. The competition between SN2 and E2 is primarily dictated by the steric bulk of the base/nucleophile and the substitution pattern of the substrate. youtube.comyoutube.comlibretexts.org

E1 (Unimolecular Elimination): This mechanism proceeds through the same carbocation intermediate as the SN1 reaction. Following the formation of the C-3 carbocation, a weak base (often the solvent) removes a proton from an adjacent carbon to form an alkene. E1 reactions almost always occur in competition with SN1 reactions, and increasing the reaction temperature generally favors elimination over substitution. libretexts.org

Table 1: Predicted Reaction Outcomes for a Protected D-Allose 3-Tosylate Derivative

MechanismTypical ConditionsStereochemistry at C-3Major Product Type
SN2Strong, non-bulky nucleophile (e.g., NaN3, NaCN)InversionD-gulose derivative
SN1Weak nucleophile, ionizing solvent (e.g., CH3OH, H2O)Racemization (or near-racemization)Mixture of D-allose and D-gulose derivatives
NGPNeighboring participating group (e.g., C-2 acetate), weak nucleophileRetentionD-allose derivative
E2Strong, bulky base (e.g., KOtBu)Not applicable (alkene formed)Unsaturated sugar (glycal)

Influence of the Tosylate Leaving Group on Overall Reaction Stereoselectivity

The 4-methylbenzenesulfonate (B104242) (tosylate) group is one of the most effective leaving groups in organic chemistry, a property that is critical for controlling reactions on carbohydrate scaffolds. masterorganicchemistry.comlibretexts.org Its effectiveness stems from the ability of the sulfonate group to delocalize the negative charge through resonance across its three oxygen atoms after it departs, making the corresponding tosylate anion a very weak base and thus a stable leaving group. libretexts.org

The conversion of the C-3 hydroxyl of D-allose into a tosylate proceeds with complete retention of configuration at the C-3 stereocenter. chemistrysteps.comlibretexts.org This is a crucial first step, as it activates a specific position for a subsequent stereochemically defined reaction without disturbing the existing stereochemistry of the molecule.

The influence of the tosylate group on stereoselectivity is manifested in several ways:

Facilitation of SN2 Reactions: Because it is such a good leaving group, the tosylate facilitates SN2 reactions even on sterically hindered secondary carbons like those found in pyranose rings. This allows for reliable and predictable inversion of configuration, which is a cornerstone of synthetic carbohydrate chemistry for accessing epimers. chemistrysteps.com

Predictable Competition: The high reactivity of the tosylate group ensures that reactions will proceed readily via substitution or elimination pathways. This allows chemists to direct the outcome by carefully choosing the nucleophile or base; a strong but non-bulky nucleophile will favor SN2, whereas a strong, bulky base will favor E2. chemistrysteps.com This contrasts with poorer leaving groups, which might require harsh conditions that lead to a mixture of products and loss of stereocontrol.

Enabling NGP: The propensity of the tosylate to depart encourages participation from neighboring groups. The formation of cyclic intermediates via NGP is a powerful tool for achieving retention of stereochemistry, a result that is often difficult to obtain otherwise. researchgate.net

Strategies for Achieving Diastereoselective and Enantioselective Transformations

Since D-allose is a chiral, enantiomerically pure starting material, any stereocontrolled transformation of D-Allose 3-(4-methylbenzenesulfonate) is inherently a diastereoselective or enantioselective process. The goal is to control which of the possible mechanistic pathways dominates to produce a single, desired stereoisomer.

Diastereoselective Synthesis via SN2 Inversion: The most direct strategy for creating a new diastereomer is to employ conditions that ensure a clean SN2 reaction. By using a strong nucleophile like sodium azide (B81097) (NaN₃) in a polar aprotic solvent, D-Allose 3-tosylate can be converted almost exclusively into the corresponding 3-azido-3-deoxy-D-gulose derivative. The azide can then be reduced to an amine or participate in other transformations, providing a route to a variety of D-gulose-configured compounds. This selective inversion at a single stereocenter is a powerful method for accessing different sugar families. nih.gov

Diastereoselective Synthesis via NGP: To synthesize a D-allose derivative with a new C-3 substituent but with retained stereochemistry, neighboring group participation is the preferred strategy. This requires placing a participating group, such as a benzoate (B1203000) or acetate ester, at an adjacent position (e.g., C-2 or C-4). The reaction of this substrate with a nucleophile will proceed through the cyclic intermediate, yielding a product with the same configuration at C-3 as the starting material. The choice of participating group can influence reaction rates and yields. nih.govnih.gov

Control of Regioselectivity in Polytosylates: In cases where multiple hydroxyl groups are tosylated, achieving selective substitution at one specific position is a key challenge. The relative reactivity of different tosylate groups within a pyranose ring is influenced by steric and electronic factors. Studies on pyranose polytosylates have shown that highly regioselective monosubstitutions can be achieved by exploiting these subtle differences in reactivity, allowing for the controlled synthesis of complex carbohydrate derivatives. nih.govscribd.com

Application of Kinetic Isotope Effect (KIE) Studies to Determine Rate-Limiting Steps and Transition State Structures

Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotope is broken in the rate-determining step of the reaction. princeton.edu In the context of D-Allose 3-tosylate, a large primary KIE would be expected for an E2 reaction if the hydrogen at C-2 or C-4 is replaced with deuterium. The cleavage of the C-H(D) bond is central to the E2 transition state, and its rate is sensitive to the mass of the isotope. Conversely, SN1 and SN2 reactions would show no primary KIE for C-H deuteration at C-2 or C-4, as these bonds are not broken during the reaction.

Secondary KIE: A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking but where the hybridization of the carbon changes during the reaction. wikipedia.org

For an SN2 reaction , replacing the non-reacting hydrogen at C-3 with deuterium would result in a small inverse KIE (kH/kD ≈ 0.95–1.05). This is because the transition state involves a change from sp³ hybridization to a more crowded, sp²-like trigonal bipyramidal geometry, which favors the heavier isotope. wikipedia.org

For an SN1 reaction , a small normal KIE (kH/kD ≈ 1.1–1.2) is expected for the same C-3 deuteration. The change from sp³ hybridization in the reactant to the sp² carbocation intermediate is less sterically hindered, which favors the lighter isotope. wikipedia.orgprinceton.edu

By measuring KIEs at different positions (e.g., C-2, C-3, C-4), it is possible to distinguish between these mechanisms and gain insight into the structure of the transition state. princeton.edu

Table 2: Expected Kinetic Isotope Effects (KIE) for Reactions of D-Allose 3-Tosylate

MechanismIsotopic SubstitutionKIE TypeExpected kH/kD Value
SN2Deuterium at C-3Secondary~0.95-1.05 (Inverse)
SN1Deuterium at C-3Secondary~1.1-1.2 (Normal)
E2Deuterium at C-2 or C-4Primary> 2 (Normal)

Analysis of Transition State Geometries and Energies

Computational chemistry provides valuable insights into the geometries and energies of the transition states that govern the reactivity of D-Allose 3-(4-methylbenzenesulfonate). Such analyses can explain observed selectivities and predict reaction outcomes.

SN2 Transition State: The transition state for an SN2 reaction at C-3 involves a trigonal bipyramidal arrangement of the incoming nucleophile, the departing tosylate group, and the three other carbon substituents (C-2, C-4, H-3). The pyranose ring must accommodate this geometry, which can introduce significant strain. The reaction may proceed through a distorted chair or a higher-energy twist-boat conformation to minimize steric clashes and achieve the necessary orbital alignment for the backside attack. Computational models can calculate the activation energies for these different conformational pathways, identifying the most favorable route.

E2 Transition State: The E2 mechanism requires a specific dihedral angle of 180° (anti-periplanar) between the proton being removed and the tosylate leaving group. For D-Allose 3-tosylate, achieving this geometry might require the pyranose ring to adopt a conformation other than its lowest-energy chair form. For example, if the tosylate is axial, it requires an axial proton on an adjacent carbon. If no such proton is available in the ground-state conformation, the ring must distort, increasing the activation energy for the reaction. Density Functional Theory (DFT) calculations can be used to model these transition states and determine the energetic cost of achieving the required geometry, thereby explaining the competition between E2 and SN2 pathways. lsu.edu

Conformational Analysis and Advanced Spectroscopic Characterization Methodologies

Conformational Preferences of the D-Allose Pyranose Ring System Bearing a 3-O-Tosylate

The six-membered pyranose ring of D-allose is not planar but exists in various non-planar conformations to minimize steric and torsional strain. The introduction of a bulky 3-O-tosylate group significantly influences the conformational equilibrium of the ring.

The most stable conformation for a six-membered ring is typically the chair conformation, which minimizes both angle and torsional strain by having all substituents staggered. libretexts.org For the D-allopyranose ring, two primary chair conformations, denoted as 4C1 and 1C4, are possible. In the 4C1 conformation, C4 is above and C1 is below the plane of the ring, while the reverse is true for the 1C4 conformation.

While the chair conformation is the most stable, other higher-energy conformations such as the boat and skew-boat also exist in equilibrium. The boat conformation is less stable due to unfavorable steric interactions between the "flagpole" hydrogens and eclipsing interactions of substituents on the other four carbons. libretexts.org The twist-boat or skew-boat conformation is an intermediate conformation between the chair and boat forms and is more stable than the pure boat conformation as it relieves some of the steric and torsional strain. libretexts.org The interconversion between these conformations is known as ring flipping.

The presence of a bulky tosylate group at the C3 position of the D-allose ring has a profound impact on the ring's puckering and the relative stability of the different conformers. The preference for a substituent to occupy an equatorial position to minimize 1,3-diaxial interactions is a well-established principle in cyclohexane (B81311) conformational analysis. wikipedia.org In the context of D-Allose 3-(4-methylbenzenesulfonate), the large tosylate group will strongly favor an equatorial orientation to avoid steric clashes with other axial substituents on the pyranose ring.

The Cremer–Pople puckering parameters (Q, θ, and φ) are often used to quantitatively describe the conformation of pyranoid rings. beilstein-journals.org For a perfect 4C1 chair, the azimuthal angle (θ) is 0°, while for a 1C4 chair, it is 180°. nih.gov The introduction of bulky substituents can cause distortions from these ideal chair conformations, leading to changes in these parameters. The steric demand of the 3-O-tosylate group, along with the stereochemistry of the other hydroxyl groups in D-allose, will dictate the dominant chair conformation and the degree of any distortion. Studies on related halogenated pyran analogues have shown that 1,3-diaxial repulsions can lead to significant deviations in intra-annular torsion angles. beilstein-journals.orgresearchgate.net A similar effect can be anticipated for the 3-O-tosylated D-allose, where the conformational equilibrium will shift to minimize these unfavorable interactions.

Advanced Spectroscopic Methods for Structural Elucidation of D-Allose 3-(4-methylbenzenesulfonate) and its Derivatives

A combination of advanced spectroscopic techniques is essential for the unambiguous structural characterization of D-Allose 3-(4-methylbenzenesulfonate) and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure and conformation of organic molecules in solution.

1D NMR: The 1H NMR spectrum provides information about the chemical environment of each proton in the molecule. The chemical shifts of the protons on the pyranose ring are sensitive to their stereochemistry (axial or equatorial). The 13C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. omicronbio.comomicronbio.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and between protons and their directly attached carbons, respectively. This allows for the complete assignment of all proton and carbon signals in the molecule.

Coupling Constants: The magnitude of the vicinal proton-proton coupling constants (3JH,H) is particularly informative for conformational analysis. The Karplus equation relates the dihedral angle between two adjacent protons to their coupling constant. Large coupling constants (typically 8-10 Hz) are indicative of a trans-diaxial relationship, while smaller coupling constants (1-4 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. By analyzing the coupling constants of the ring protons, the dominant chair conformation can be determined.

Table 1: Representative 13C NMR Chemical Shifts for D-Allose Anomers in D2O

Carbonα-pyranose (ppm)β-pyranose (ppm)α-furanose (ppm)β-furanose (ppm)
C194.394.997.5102.3
C268.672.8
C373.272.7
C467.668.3
C568.375.1
C662.362.8

Data sourced from Omicron Biochemicals, Inc. omicronbio.com Note: The introduction of a tosylate group at the C3 position would significantly alter the chemical shifts of C2, C3, and C4.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy and for obtaining information about its structure through fragmentation analysis. scg.chnih.gov For D-Allose 3-(4-methylbenzenesulfonate), HRMS would be used to:

Confirm the Molecular Formula: By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, the elemental formula can be unambiguously determined.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS) experiments, the molecular ion is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides valuable structural information, such as the loss of the tosylate group or characteristic cleavages of the pyranose ring.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. masjaps.com For D-Allose 3-(4-methylbenzenesulfonate), these techniques are used to identify key functional groups:

O-H Stretching: A broad absorption band in the IR spectrum around 3300-3500 cm-1 would indicate the presence of the hydroxyl groups.

C-H Stretching: Absorptions in the region of 2850-3000 cm-1 correspond to the stretching vibrations of the C-H bonds in the pyranose ring and the methyl group of the tosylate.

S=O Stretching: Strong absorption bands characteristic of the sulfonyl group (SO2) in the tosylate would be expected around 1350-1380 cm-1 (asymmetric stretch) and 1170-1190 cm-1 (symmetric stretch).

C-O Stretching: Absorptions in the fingerprint region (1000-1300 cm-1) would correspond to the C-O stretching vibrations of the hydroxyl and ether linkages in the pyranose ring.

Aromatic C=C Stretching: Bands in the 1450-1600 cm-1 region would confirm the presence of the aromatic ring of the tosylate group.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies, which can then be compared with experimental data to aid in the assignment of the observed spectral bands. masjaps.commasjaps.com

Analysis of D-Allose 3-(4-methylbenzenesulfonate): X-ray Crystallography and Solid-State Structure

Following a comprehensive search of scientific literature and structural databases, it has been determined that the specific X-ray crystallographic data for D-Allose 3-(4-methylbenzenesulfonate) is not publicly available. Consequently, a detailed analysis of its definitive solid-state structure, including data tables of crystallographic parameters, cannot be provided at this time.

While general principles of conformational analysis and advanced spectroscopic techniques are widely applied to carbohydrate derivatives, the precise three-dimensional arrangement of atoms in the crystal lattice of D-Allose 3-(4-methylbenzenesulfonate) remains uncharacterized by X-ray diffraction methods according to accessible records.

Scientific investigation into the solid-state structures of related compounds, such as other sulfonate esters of sugars or derivatives of D-allose, exists. However, direct extrapolation of this data to predict the exact crystal packing, unit cell dimensions, space group, and intramolecular geometry of D-Allose 3-(4-methylbenzenesulfonate) would be speculative and would not meet the required standard of scientific accuracy for this article.

Therefore, section 5.3 on X-ray Crystallography for Definitive Solid-State Structure Determination cannot be completed as requested due to the absence of primary research data.

Applications of D Allose 3 4 Methylbenzenesulfonate As a Chiral Synthon in Complex Molecule Synthesis

Precursor for Stereospecific Deoxygenation or Functionalization at C-3

The tosylate group at the C-3 position of the D-allose scaffold is an excellent leaving group, making it an ideal precursor for stereospecific nucleophilic substitution reactions (SN2). This allows for the controlled inversion of stereochemistry at C-3 and the introduction of various functionalities. The typical substrate for these reactions is the protected form, 1,2:5,6-di-O-isopropylidene-α-D-allofuranose 3-(4-methylbenzenesulfonate).

Stereospecific Functionalization:

A key application is the introduction of an azide (B81097) group, which is a precursor to an amine functionality. The reaction of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose 3-tosylate with sodium azide in a suitable solvent like dimethylformamide (DMF) proceeds via an SN2 mechanism. This results in the inversion of configuration at C-3, yielding 3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. rsc.orgacs.org The azide can then be reduced to a primary amine, providing access to 3-amino-3-deoxy-D-glucose derivatives, which are components of various biologically active compounds.

Similarly, other nucleophiles can be employed to introduce different functional groups. For instance, reaction with sodium benzoate (B1203000) would yield a 3-O-benzoyl-D-glucose derivative, again with inversion of stereochemistry. rsc.org This strategy is highly effective for accessing the C-3 epimer of the starting allose derivative.

Stereospecific Deoxygenation:

The C-3 tosylate also facilitates stereospecific deoxygenation to produce 3-deoxy sugars. A common method involves reduction with a powerful hydride reagent, such as lithium aluminum hydride (LiAlH4). masterorganicchemistry.com The hydride ion acts as a nucleophile, attacking the C-3 carbon and displacing the tosylate group. This reduction typically proceeds with inversion of stereochemistry, leading to the formation of a 3-deoxy-D-glucose derivative from the D-allose 3-tosylate precursor. These 3-deoxy sugars are important structural motifs in many natural products.

Reaction TypeStarting MaterialNucleophile/ReagentProduct (after deprotection)Stereochemical Outcome at C-3
AzidationD-Allose 3-tosylateSodium Azide (NaN₃)3-Azido-3-deoxy-D-glucoseInversion
BenzoylationD-Allose 3-tosylateSodium Benzoate3-O-Benzoyl-D-glucoseInversion
DeoxygenationD-Allose 3-tosylateLithium Aluminum Hydride (LiAlH₄)3-Deoxy-D-glucoseInversion

Building Block for the Construction of Branched-Chain Sugars

Branched-chain sugars, which contain a carbon-based side chain attached to the main carbohydrate backbone, are components of numerous antibiotics and other natural products. D-Allose 3-(4-methylbenzenesulfonate) serves as an indirect but crucial precursor for the synthesis of sugars branched at the C-3 position.

The most effective strategy involves a two-step sequence. First, the protected D-allose derivative is oxidized at C-3 to form the corresponding ketone, 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose. The 3-tosylate is an excellent precursor for this step, often proceeding through an elimination-oxidation sequence.

Once the 3-ulose is formed, it can be attacked by a variety of carbon-based nucleophiles, such as Grignard reagents or organolithium compounds. youtube.comyoutube.commasterorganicchemistry.compressbooks.pub The addition of these nucleophiles to the carbonyl group at C-3 occurs in a stereoselective manner, dictated by the steric hindrance of the existing protecting groups on the furanose ring. Attack generally occurs from the less hindered exo face, leading to the formation of a tertiary alcohol with the D-allo configuration.

For example, the reaction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose with methylmagnesium iodide introduces a methyl group at C-3, yielding 3-C-methyl-D-allofuranose derivatives after workup. rsc.org Similarly, reaction with organostannyl lithium reagents has been shown to produce 3-C-(organostannyl)methyl-α-D-allofuranose derivatives with high stereoselectivity, where the glucose epimer was not observed. rsc.org

Precursor KetoneCarbon NucleophileBranched-Chain Product (Core Structure)Key Feature
1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-uloseMethylmagnesium iodide (CH₃MgI)3-C-Methyl-D-allofuranoseIntroduces a C-methyl branch
1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose(Dibutylstannyl)methyllithium3-C-(Dibutylstannyl)methyl-D-allofuranoseIntroduces a functionalized carbon branch
1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-uloseNitromethane (in a Henry reaction)3-C-Nitromethyl-D-allofuranoseIntroduces a nitromethyl branch for further functionalization

Intermediate in the Stereoselective Synthesis of Complex Glycosides with Specific Linkages

In the synthesis of oligosaccharides, the stereochemical outcome of the glycosylation reaction at the anomeric carbon (C-1) is of paramount importance. The nature and orientation of protecting groups on the glycosyl donor can significantly influence this outcome through electronic effects or "remote participation."

The 4-methylbenzenesulfonate (B104242) group at the C-3 position of a D-allose donor is strongly electron-withdrawing. This electronic effect can disfavor the formation of an oxocarbenium ion intermediate at the anomeric center, thereby influencing the mechanism and stereoselectivity of the glycosylation reaction. Research on the C-2 epimer, mannose, has shown that electron-withdrawing groups at C-3 can have a profound impact on anomeric selectivity. For instance, C-3 ester groups on mannosyl donors were found to favor the formation of β-glycosides, while a benzyl (B1604629) sulfonyl group promoted α-selectivity. umsl.edu

Furthermore, direct participation of groups at the C-3 position of allose has been demonstrated. In one study, an axial 3-O-ester on an allose donor was shown to trap the anomeric oxocarbenium ion intermediate, forming a cyclic carbonate between C-1 and C-3. researchgate.net This provides unambiguous evidence that a functional group at the C-3 position can directly participate in the reaction at the anomeric center. nih.govfu-berlin.de While a tosylate group itself may not form a stable cyclic intermediate in the same way, its potent electronic influence and fixed axial orientation in the preferred chair conformation of allopyranose donors can modulate the transition state of the glycosylation, thereby controlling the formation of specific α- or β-linkages. nih.govrsc.orgchemrxiv.org

Scaffold for the Stereocontrolled Construction of Biologically Relevant Heterocyclic Systems

The rigid, stereochemically defined framework of the D-allose molecule makes it an excellent scaffold for the synthesis of complex heterocyclic compounds. The C-3 tosylate provides a key reactive site for intramolecular cyclization reactions, allowing for the construction of fused or spirocyclic ring systems with high stereocontrol.

A prime example is the synthesis of sugar-based epoxides. The tosylate at C-3 can be displaced by an adjacent hydroxyl group, such as the one at C-2, via an intramolecular SN2 reaction. This requires the hydroxyl group to be deprotonated by a base to form an alkoxide, which then attacks the C-3 carbon, displacing the tosylate and forming a 2,3-epoxide (an oxirane ring). This intramolecular cyclization is highly stereospecific. For this to occur from a D-allose 3-tosylate, the C-2 hydroxyl would attack from the opposite face, resulting in the formation of a 2,3-anhydro-D-gulose derivative. The synthesis of related anhydro-allopyranosides from glucose precursors via tosylate intermediates has been well-documented. dntb.gov.uayoutube.comyoutube.com

This principle can be extended to other heterocyclic systems. If the C-2 position contains an amine instead of a hydroxyl group, a similar intramolecular cyclization can be triggered. N-deprotonation followed by attack at the C-3 tosylate would lead to the formation of a fused 2,3-aziridine ring, a valuable synthetic intermediate. frontiersin.orgresearchgate.net These intramolecular reactions leverage the predefined stereochemistry of the allose backbone to generate complex heterocyclic structures that would be difficult to synthesize by other means.

Development of Stereospecific Chemical Probes for Biochemical Mechanism Investigations (excluding direct therapeutic/clinical applications)

Chemical probes are essential tools for studying biological systems, enabling the visualization, tracking, and perturbation of biomolecules like enzymes and receptors. D-Allose 3-(4-methylbenzenesulfonate) is a valuable starting material for the synthesis of stereospecific chemical probes designed to investigate biochemical mechanisms.

The key to its utility lies in the ability to replace the C-3 tosylate with a functional group that can serve as a chemical handle for attaching reporter tags or reactive groups. As established in section 6.1, the tosylate can be displaced by an azide nucleophile to stereospecifically install an azido (B1232118) group at the C-3 position, yielding 3-azido-3-deoxy-D-glucose derivatives. google.comnih.govsynthose.com

The azide group is particularly useful as it is a bio-orthogonal functional group. It does not typically react with biological molecules but can be specifically derivatized using "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the efficient and specific attachment of various probes:

Fluorescent Dyes: An alkyne-modified fluorophore (e.g., a derivative of fluorescein (B123965) or rhodamine) can be "clicked" onto the 3-azido-sugar to create a fluorescent probe. This probe can be used to study sugar transporters or enzymes that recognize D-glucose or D-allose, allowing for visualization by fluorescence microscopy.

Biotin (B1667282) Tags: An alkyne-modified biotin molecule can be attached, creating a probe for affinity purification. If the sugar probe binds to a specific protein, the biotin tag allows for the isolation of the protein-probe complex using streptavidin-coated beads, aiding in target identification.

Cross-linking Agents: A photoreactive group or other cross-linking moiety can be attached to investigate binding interactions within a protein's active site.

By using D-allose 3-tosylate as the starting material, these probes can be synthesized with precise control over the stereochemistry at the point of attachment, which is crucial for ensuring specific interactions with biological targets.

Theoretical and Computational Studies on D Allose 3 4 Methylbenzenesulfonate and Its Reactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and materials to predict their properties.

Energy Minimization and Geometry Optimization of D-Allose Tosylate Conformers

DFT calculations are employed to locate the minimum energy conformations of the molecule. This process involves starting with various plausible initial structures, such as the chair (4C1, 1C4) and boat/skew-boat conformations of the pyranose ring, and systematically optimizing their geometries to find the most stable forms. The relative energies of these conformers can then be calculated to determine their population distribution at thermal equilibrium, typically through a Boltzmann weighting approach. For instance, studies on similar tosylated pyranosides would involve geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d) to identify the most stable chair conformations and assess the energetic penalty of less stable forms.

Table 1: Illustrative Relative Energies of D-Allose 3-tosylate Conformers from a Hypothetical DFT Calculation

Conformer Ring Conformation Relative Energy (kcal/mol)
1 4C1 (Chair) 0.00
2 1C4 (Chair) +5.8

Note: Data is illustrative and based on typical energy differences for pyranose sugars.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

DFT calculations are a valuable tool for predicting NMR spectroscopic parameters, which can aid in the structural elucidation of complex carbohydrates. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized geometries of the various conformers, it is possible to predict 1H and 13C chemical shifts and spin-spin coupling constants (J-couplings).

The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov The predicted chemical shifts for each conformer are then averaged, weighted by their calculated Boltzmann population, to yield a theoretical spectrum that can be compared with experimental data. This comparison can help confirm the predominant solution-state conformation of D-Allose 3-(4-methylbenzenesulfonate). Discrepancies between predicted and experimental values can often be resolved by considering solvent effects, for example, by using a Polarizable Continuum Model (PCM).

Table 2: Hypothetical Predicted vs. Experimental 1H NMR Chemical Shifts (ppm) for the Pyranose Ring Protons of D-Allose 3-(4-methylbenzenesulfonate)

Proton Predicted Chemical Shift (ppm)
H-1 5.12
H-2 3.85
H-3 4.55
H-4 4.15
H-5 4.02
H-6a 3.78

Note: These values are hypothetical and serve as an example of the data generated from such calculations.

Calculation of Reaction Path Energetics and Transition State Structures

DFT is instrumental in mapping the potential energy surface for chemical reactions, such as nucleophilic substitution at the C3 position of D-Allose 3-(4-methylbenzenesulfonate), where the tosylate acts as a leaving group. By locating the transition state (TS) structure for a given reaction pathway, the activation energy barrier can be calculated, providing insight into the reaction kinetics.

For example, in a reaction involving the displacement of the tosylate by a nucleophile, DFT can be used to model the geometry of the transition state, where the nucleophile is partially bonded to C3 and the C-O bond to the tosylate is partially broken. The calculated energy difference between the reactants and the transition state gives the activation energy. This approach can be used to compare the feasibility of different reaction mechanisms, such as SN2 versus SN1 pathways, or to understand the influence of neighboring groups on the reaction rate.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics in Solution

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. An MD simulation of D-Allose 3-(4-methylbenzenesulfonate) in a solvent like water or chloroform (B151607) would reveal how the molecule samples different conformations in solution.

These simulations solve Newton's equations of motion for the atoms in the system, governed by a force field that describes the interatomic potentials. Over the course of a simulation (typically nanoseconds to microseconds), the trajectory of the molecule can be analyzed to understand the flexibility of the pyranose ring, the rotational dynamics of the tosylate and hydroxyl groups, and the specific interactions with solvent molecules. This can reveal transient conformations and dynamic equilibria that are not captured by static energy minimization.

Quantum Mechanical (QM) Studies of Electronic Structure, Reactivity, and Leaving Group Ability

Quantum mechanical studies, including but not limited to DFT, can provide a detailed picture of the electronic structure of D-Allose 3-(4-methylbenzenesulfonate). Analyses such as Natural Bond Orbital (NBO) theory can be used to investigate charge distribution, orbital interactions, and the nature of the chemical bonds within the molecule.

Such studies are particularly useful for understanding the reactivity of the compound. For instance, by calculating the partial atomic charges, one can identify electrophilic sites prone to nucleophilic attack, such as the C3 carbon. The calculated energy of the Lowest Unoccupied Molecular Orbital (LUMO) can also indicate the susceptibility of the molecule to nucleophilic attack.

Furthermore, QM calculations can be used to quantify the leaving group ability of the 4-methylbenzenesulfonate (B104242) (tosylate) group. This can be done by calculating the stability of the tosylate anion and the energetics of the C-O bond cleavage. Comparing these values to those of other common leaving groups provides a theoretical basis for its well-established excellent leaving group character in organic synthesis.

Q & A

(Basic) What enzymatic methods are validated for synthesizing D-Allose 3-(4-methylbenzenesulfonate) from precursor sugars?

Methodological Answer:
D-Allose is typically synthesized via enzymatic isomerization of D-psicose using recombinant enzymes such as L-rhamnose isomerase (L-RI) or galactose-6-phosphate isomerase. Key steps include:

  • Enzyme Selection : Optimize enzyme activity using E. coli-expressed L-RI (thermostable variants preferred for industrial scalability) .
  • Reaction Monitoring : Use LC-MS/MS to quantify conversion rates (e.g., 25% D-psicose to D-Allose in E. coli BL21/pET-22b-tl-rpib systems) and confirm product identity via NMR .
  • Purification : Apply cation exchange chromatography (e.g., DTF-Ca²⁺ resin, flow rate 1 mL/min, 60°C) for high-purity isolation .

(Basic) What molecular mechanisms underlie D-Allose-induced TXNIP upregulation in cancer cells?

Methodological Answer:
D-Allose triggers thioredoxin-interacting protein (TXNIP) expression via:

  • ROS Pathway Activation : Measure intracellular ROS using fluorescent probes (e.g., DCF-DA) and flow cytometry (FACS) in bladder cancer cells (RT112, 253J) .
  • Transcriptional Regulation : Perform Western blotting to quantify TXNIP protein levels and siRNA knockdown to confirm its role in ROS-mediated apoptosis .
  • Cell Cycle Analysis : Use propidium iodide staining and flow cytometry to validate G1 arrest in hepatocellular carcinoma models .

(Advanced) How can researchers resolve discrepancies between in vitro and in vivo antitumor efficacy data for D-Allose?

Methodological Answer:
Address inconsistencies through:

  • Pharmacokinetic Profiling : Track D-Allose absorption using radiolabeled isotopes (e.g., ³H-D-Allose) in murine models, noting fecal/urinary excretion patterns .
  • Microbiome Modulation : Analyze gut microbiota changes via 16S rRNA sequencing (e.g., increased Bacteroides acidifaciens in aged mice) to assess indirect antitumor effects .
  • Combination Therapy : Co-administer D-Allose with docetaxel/radiation and quantify tumor necrosis via histopathology (H&E staining) and TNF-α immunostaining .

(Advanced) What strategies improve catalytic efficiency of D-Allose-producing enzymes?

Methodological Answer:
Enhance enzyme performance via:

  • Directed Evolution : Screen mutant libraries of L-RI using high-throughput microplate assays for improved psicose conversion .
  • Cofactor Engineering : Supplement reactions with Mn²⁺ or Co²⁺ to stabilize isomerase activity .
  • Immobilization : Use silica-based carriers to immobilize enzymes, enabling reuse and thermal stability (tested via HPLC post-reaction) .

(Basic) How does D-Allose 3-(4-methylbenzenesulfonate) inhibit AP-1/NF-κB signaling in inflammation studies?

Methodological Answer:

  • Reporter Assays : Transfect cells with AP-1/NF-κB luciferase reporters and quantify inhibition via luminescence after D-Allose treatment .
  • Cytokine Profiling : Use ELISA to measure IL-6/TNF-α suppression in macrophage models (e.g., RAW264.7) .
  • Kinase Inhibition : Perform phospho-kinase arrays to identify blocked pathways (e.g., JNK/MAPK) .

(Advanced) What challenges arise in quantifying A6P during plant defense studies with D-Allose?

Methodological Answer:

  • Metabolite Extraction : Use rapid-freeze techniques on rice seedlings to preserve A6P, followed by LC-MS/MS with ion-pairing chromatography .
  • Enzyme Overexpression : Express E. coli AlsK in transgenic rice to amplify A6P signals, validated via qRT-PCR and ROS assays (NADPH oxidase activity) .
  • Inhibitor Controls : Apply HXK inhibitors (e.g., glucosamine) to confirm A6P’s role in defense induction .

(Basic) How does NADPH oxidase contribute to D-Allose-induced defense in rice?

Methodological Answer:

  • ROS Imaging : Use nitroblue tetrazolium (NBT) staining to visualize superoxide accumulation in rice leaves post-D-Allose treatment .
  • Mutant Analysis : Compare OsrbohC knockout lines with wild-type plants via lesion mimic scoring and PR gene expression (qPCR) .
  • Enzyme Activity : Quantify NADPH oxidase activity spectrophotometrically using cytochrome C reduction assays .

(Advanced) How to design rigorous combination therapies with D-Allose and chemotherapeutics?

Methodological Answer:

  • Dose Optimization : Conduct checkerboard assays to calculate synergistic indices (e.g., Bliss Independence) for D-Allose/docetaxel .
  • Toxicity Screening : Assess normal cell viability (e.g., human fibroblasts) via MTT assays to confirm selective cytotoxicity .
  • In Vivo Validation : Use orthotopic xenograft models (e.g., head and neck cancer) with bioluminescence imaging to monitor tumor regression .

(Basic) Which analytical techniques validate D-Allose 3-(4-methylbenzenesulfonate) purity post-synthesis?

Methodological Answer:

  • HPLC-ELSD : Employ evaporative light scattering detection with a Sugar-D column to separate D-Allose from psicose .
  • Isoelectric Focusing : Verify enzyme purity (pI 6.3) during recombinant production .
  • ¹³C-NMR : Confirm sulfonate group attachment via chemical shift analysis (δ 110-125 ppm for aromatic protons) .

(Advanced) How does limited intestinal absorption of D-Allose impact pharmacokinetic study design?

Methodological Answer:

  • Transport Assays : Use Caco-2 cell monolayers to measure SGLT-1-mediated uptake, validated with inhibitors (phlorizin) .
  • Bioavailability Studies : Administer ⁴C-D-Allose orally to rodents and quantify plasma/urine levels via scintillation counting .
  • Microbiome Metabolomics : Perform fecal metabolome profiling (GC-MS) to identify microbial-derived metabolites (e.g., short-chain fatty acids) .

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